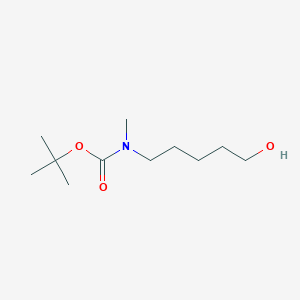

n-Boc 5-(methylamino)pentan-1-ol

Description

Significance of Protected Amino Alcohols in Complex Molecule Synthesis

Protected amino alcohols are a critical class of bifunctional molecules that serve as versatile building blocks in the synthesis of a wide array of complex organic targets. sigmaaldrich.com Their structure, containing both a nucleophilic amino group and a hydroxyl group, allows for the introduction of diverse functionalities. The protection of the amine is crucial as it prevents its undesired reaction during transformations targeting the alcohol, or other parts of the molecule. This strategy enables chemists to perform sequential reactions with high chemo-selectivity.

These intermediates are foundational in the synthesis of pharmaceuticals, including HIV protease inhibitors, and various chiral compounds. sigmaaldrich.com For instance, N-protected amino alcohols are precursors to enantiopure homo-β-amino acids and are used in the diastereoselective synthesis of primary β-amino alcohols. sigmaaldrich.comacs.org The ability to selectively deprotect the amine or oxidize the alcohol provides a divergent synthetic route from a single, stable intermediate.

Rationale for Utilizing the N-Boc Protecting Group in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its unique stability and cleavage properties. researchgate.nettotal-synthesis.com The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. total-synthesis.com

The primary advantages of the N-Boc group include:

Stability: It is highly resistant to a wide range of reaction conditions, particularly basic hydrolysis, many nucleophiles, and catalytic hydrogenation. researchgate.nettotal-synthesis.com This robustness allows for a broad scope of chemical modifications to be performed on other parts of the molecule without disturbing the protected amine.

Orthogonality: The Boc group is orthogonal to other common protecting groups. total-synthesis.com For example, it remains intact under the basic conditions used to cleave the Fmoc group and the hydrogenolysis conditions used to remove the Cbz group. This orthogonality is fundamental in complex syntheses like solid-phase peptide synthesis (SPPS). total-synthesis.com

Mild Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comchemistrysteps.com The cleavage mechanism proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which then typically forms isobutene gas, and a carbamic acid that spontaneously decarboxylates to release the free amine and carbon dioxide. chemistrysteps.com This process is efficient and the byproducts are volatile, simplifying purification.

| Protecting Group | Abbreviation | Common Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) total-synthesis.com |

| Benzyloxycarbonyl | Cbz / Z | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com |

Structural Features and Foundational Synthetic Utility of 5-(Methylamino)pentan-1-ol Scaffolds

The 5-(methylamino)pentan-1-ol scaffold, the parent structure of the title compound, features a primary alcohol and a secondary amine separated by a flexible pentyl chain. sigmaaldrich.com This specific arrangement provides a defined distance and spatial orientation between two key functional groups. The parent compound, 5-amino-1-pentanol (B144490), is recognized as a useful building block for materials like biodegradable polyesteramides. wikipedia.org

The N-methylated and N-protected version, N-Boc 5-(methylamino)pentan-1-ol, retains the key structural elements while enhancing its utility in targeted organic synthesis. The five-carbon linker is a common motif in various bioactive molecules and is particularly relevant in the design of linkers for technologies like Proteolysis Targeting Chimeras (PROTACs). lab-chemicals.com The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for substitution reactions, while the protected amine remains available for deprotection and subsequent amide bond formation or other nucleophilic additions. This dual functionality, combined with the specific linker length, makes it a valuable synthetic tool for creating molecules designed to interact with biological systems.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOOJRBYFOQOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373210-02-6 | |

| Record name | tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Boc 5 Methylamino Pentan 1 Ol

Retrosynthetic Analysis and Key Disconnections for the N-Boc 5-(methylamino)pentan-1-ol Framework

A retrosynthetic analysis of this compound identifies the most logical disconnections for a convergent and efficient synthesis. The primary disconnection is at the carbamate (B1207046) group, cleaving the N-Boc protecting group to reveal the secondary amine, 5-(methylamino)pentan-1-ol. This precursor is a key intermediate.

Further disconnection of 5-(methylamino)pentan-1-ol can proceed through two main pathways:

C-N Bond Disconnection: This approach involves disconnecting the bond between the nitrogen and the methyl group or the nitrogen and the pentanol (B124592) backbone. This leads to precursors such as 5-aminopentan-1-ol and a methylating agent, or 5-(methylamino) precursors with a functional group at the C1 position that can be converted to an alcohol.

C-O Bond Disconnection: While less common for this type of molecule, a disconnection at the C-O bond of the alcohol is theoretically possible, leading to a functionalized amine and a five-carbon synthon.

The most strategically sound disconnection is the C-N bond of the secondary amine, which allows for the construction of the carbon skeleton first, followed by the introduction of the methylamino group.

Precursor Synthesis Strategies for the 5-(Methylamino)pentan-1-ol Backbone

The synthesis of the 5-(methylamino)pentan-1-ol backbone can be achieved through several reliable methods. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Direct alkylation of a primary amine is a common method for introducing an N-methyl group. In this context, 5-aminopentan-1-ol would be the starting material. The reaction typically involves a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base to neutralize the acid formed during the reaction. However, a significant challenge with this approach is the potential for over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt. To circumvent this, the use of a protecting group on the primary amine prior to methylation can be employed, followed by deprotection.

| Starting Material | Methylating Agent | Base | Solvent | Potential Byproducts |

| 5-Aminopentan-1-ol | Methyl iodide (CH3I) | Potassium carbonate (K2CO3) | Acetonitrile | 5-(Dimethylamino)pentan-1-ol, Trimethyl(5-hydroxypentyl)ammonium iodide |

| 5-Aminopentan-1-ol | Dimethyl sulfate ((CH3)2SO4) | Sodium hydroxide (B78521) (NaOH) | Dichloromethane (B109758) | 5-(Dimethylamino)pentan-1-ol |

Reductive amination is a highly effective and widely used method for the formation of secondary amines, offering greater control and minimizing the risk of over-alkylation. This pathway typically involves the reaction of a carbonyl compound with a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of 5-(methylamino)pentan-1-ol, this would involve reacting 5-hydroxypentanal (B1214607) with methylamine (B109427), followed by reduction with a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (STAB). STAB is often preferred due to its mildness and effectiveness in acidic conditions, which can facilitate imine formation.

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Key Features |

| 5-Hydroxypentanal | Methylamine (CH3NH2) | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | Mild conditions, high selectivity for the secondary amine. |

| 5-Oxopentanoic acid | Methylamine (CH3NH2) | Sodium borohydride (NaBH4) | Methanol | Simultaneous reduction of the imine and carboxylic acid may occur. |

In cases where the synthesis starts from a precursor containing a carbonyl group at the C1 position, such as an ester or a carboxylic acid, a chemoselective reduction is required to form the primary alcohol without affecting other functional groups, particularly the secondary amine.

For instance, if the precursor is methyl 5-(methylamino)pentanoate, a powerful reducing agent like lithium aluminum hydride (LAH) would be necessary to reduce the ester to the alcohol. Care must be taken as LAH can also react with other functional groups. Alternatively, protecting the amine before reduction is a viable strategy.

| Precursor | Reducing Agent | Solvent | Reaction Conditions | Notes |

| Methyl 5-(methylamino)pentanoate | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature | Amine protection may be required to prevent side reactions. |

| 5-(Methylamino)pentanoic acid | Borane-tetrahydrofuran complex (BH3·THF) | Tetrahydrofuran (THF) | Room temperature | Borane (B79455) complexes are often selective for carboxylic acids over other functional groups. |

While this compound itself is achiral, the principles of chiral pool synthesis and asymmetric induction are highly relevant for the synthesis of structurally related chiral amino alcohols. Chiral pool synthesis utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct complex chiral molecules. For example, a chiral amino acid could be elaborated to form a chiral amino alcohol with a defined stereochemistry.

Asymmetric induction involves the use of a chiral catalyst or auxiliary to introduce a new stereocenter with a high degree of stereoselectivity. For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol using a chiral borane reagent is a well-established method. These strategies are crucial when the target molecule possesses stereocenters and specific enantiomers or diastereomers are desired.

Regioselective N-Boc Protection Protocols for the Secondary Amine

The final step in the synthesis is the regioselective protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. The reaction is generally performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Given the presence of a primary alcohol in the 5-(methylamino)pentan-1-ol intermediate, there is a potential for O-acylation as a side reaction. However, the secondary amine is generally more nucleophilic than the primary alcohol, leading to preferential N-Boc protection. To further enhance regioselectivity, the reaction can be carried out under carefully controlled conditions, such as at lower temperatures.

| Reagent | Base | Solvent | Reaction Conditions | Selectivity |

| Di-tert-butyl dicarbonate (Boc2O) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temperature | High N-selectivity over O-acylation. |

| Di-tert-butyl dicarbonate (Boc2O) | Sodium bicarbonate (NaHCO3) | Tetrahydrofuran (THF)/Water | Room temperature | Biphasic conditions can be effective. |

Di-tert-butyl Dicarbonate (Boc2O) Mediated Bocylation

The most common method for the introduction of the Boc protecting group is through the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.orgresearchgate.net This electrophilic reagent readily reacts with the nucleophilic secondary amine of 5-(methylamino)pentan-1-ol to form the corresponding N-Boc protected carbamate. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. wikipedia.orgnih.gov

The general mechanism involves the nucleophilic attack of the methylamino group on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine and a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products, carbon dioxide and tert-butanol. nih.gov

A variety of bases can be employed to facilitate this transformation, with common choices including sodium bicarbonate, triethylamine (TEA), and 4-(dimethylamino)pyridine (DMAP). wikipedia.orgresearchgate.net The selection of the base can be critical and is often dependent on the substrate and the desired reaction conditions. For a substrate like 5-(methylamino)pentan-1-ol, which also contains a primary alcohol, the choice of a non-nucleophilic base is important to avoid side reactions.

Catalyst-Free and Environmentally Conscious Approaches to Amine Protection

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the Boc protection of amines, several catalyst-free and greener approaches have been developed. These methods often utilize less hazardous solvents or even proceed under solvent-free conditions, reducing the environmental impact of the synthesis. derpharmachemica.comorganic-chemistry.org

One notable approach is the use of water as a solvent for the Bocylation reaction. organic-chemistry.org This method has been shown to be effective for the chemoselective N-tert-butyloxycarbonylation of amines, providing the desired N-Boc derivatives in high yields without the formation of common side products like isocyanates or ureas. organic-chemistry.org Importantly, for substrates containing hydroxyl groups, such as 5-(methylamino)pentan-1-ol, this method can prevent the formation of oxazolidinone byproducts. organic-chemistry.org

Solvent-free conditions represent another significant advancement in green chemistry. The reaction of an amine with Boc anhydride can be carried out neat, often with gentle heating, to afford the N-Boc protected product in high yield. derpharmachemica.comgoogle.com This approach is particularly attractive for large-scale synthesis as it eliminates the need for solvent purchase, handling, and disposal. Furthermore, solvent-free methods have demonstrated high selectivity for the protection of the amino group in the presence of a hydroxyl group. derpharmachemica.com

| Green Chemistry Approach | Typical Conditions | Advantages for this compound |

| Water-mediated Bocylation | Amine, Boc₂O, Water, Room Temperature | High chemoselectivity, avoids oxazolidinone formation, environmentally benign. |

| Solvent-free Bocylation | Amine, Boc₂O, Neat, Room Temperature or gentle heating | Eliminates solvent waste, high atom economy, simple work-up. |

Orthogonal Protecting Group Strategies in Multistep Synthesis

In the synthesis of complex molecules that possess multiple functional groups, the concept of orthogonal protection is paramount. fiveable.me This strategy employs protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact. The Boc group plays a crucial role in many orthogonal protection schemes due to its stability towards bases and nucleophiles. wikipedia.orgorganic-chemistry.org

A classic example of an orthogonal protecting group pair is the Boc group and the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgfiveable.me The Boc group is labile to acidic conditions, while the Fmoc group is removed by treatment with a base, typically a secondary amine like piperidine (B6355638). This orthogonality allows for the selective manipulation of different amine functionalities within the same molecule.

For a molecule like this compound, the hydroxyl group could be protected with a base-labile group, such as an acetate (B1210297) ester. This would allow for the selective deprotection of the alcohol under basic conditions without affecting the Boc-protected amine. Conversely, the Boc group could be removed with acid to liberate the amine, leaving the ester intact. This strategic use of protecting groups is essential for the stepwise construction of more elaborate molecular architectures.

Process Optimization and Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key considerations include the choice of solvent, control of reaction conditions, and the development of scalable purification methods.

Solvent System Influence on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the outcome of the Boc protection reaction. While a variety of solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are commonly used, their properties can influence reaction rates and selectivity. nih.govorgsyn.org

Protic solvents, particularly alcohols, have been shown to accelerate the rate of Boc protection of some amines. nih.gov This rate enhancement is attributed to the ability of the alcohol to stabilize the transition state through hydrogen bonding. For the synthesis of this compound, the use of an alcoholic solvent or a co-solvent system could potentially reduce reaction times. However, the inherent hydroxyl group of the starting material itself might participate in such stabilization.

As mentioned previously, solvent-free conditions and the use of water are highly advantageous for scalability due to reduced cost, environmental impact, and simplified product isolation. derpharmachemica.comorganic-chemistry.org The high yields and selectivity observed in these systems make them strong candidates for the large-scale production of this compound.

Reaction Condition Control (Temperature, Concentration, Time) for Maximized Yield and Purity

Precise control over reaction parameters is crucial for maximizing the yield and purity of the desired product.

Temperature: The Boc protection of amines is often carried out at room temperature, which is advantageous for large-scale operations as it minimizes energy consumption. nih.govderpharmachemica.com In some cases, cooling the reaction to 0°C, particularly during the addition of reagents, can help to control exothermic reactions and minimize the formation of byproducts. nih.gov Conversely, gentle heating can be employed to accelerate the reaction, especially under solvent-free conditions. wikipedia.org

Concentration: The concentration of the reactants can influence the reaction rate. In general, higher concentrations lead to faster reactions. However, for scalable processes, solubility and mixing efficiency must also be considered.

Time: Reaction times for Boc protection can vary from a few minutes to several hours. nih.govderpharmachemica.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time to ensure complete conversion of the starting material while minimizing the potential for side reactions or product degradation. nih.gov

| Parameter | General Range | Impact on Synthesis of this compound |

| Temperature | 0°C to 55°C | Lower temperatures can improve selectivity; higher temperatures can reduce reaction time. |

| Concentration | Varies (including solvent-free) | Higher concentration generally increases reaction rate; limited by solubility. |

| Time | Minutes to Hours | Monitored to ensure complete reaction and prevent byproduct formation. |

Purification Techniques and Strategies for Scalable Synthesis

The purification of the final product is a critical step in any synthetic process, and its scalability is a major consideration for industrial production. For this compound, several purification strategies can be employed.

Standard laboratory-scale purification often involves aqueous work-up followed by column chromatography. nih.govchemicalbook.com The crude product is typically extracted into an organic solvent, washed with water and brine to remove water-soluble impurities, and then purified by silica (B1680970) gel chromatography. nih.gov

For larger-scale synthesis, chromatography can be cumbersome and expensive. Therefore, alternative purification methods are often sought. One highly effective and scalable technique involves the use of a slight excess of Boc anhydride, followed by its removal via sublimation under high vacuum. wikipedia.org This method is particularly advantageous as it can yield a highly pure product without the need for chromatography.

Another scalable approach is crystallization. If the N-Boc protected product is a solid at room temperature, it can often be purified by recrystallization from a suitable solvent or solvent mixture. This method is highly efficient for removing impurities and is a preferred method in industrial settings.

Chemical Reactivity and Derivatization Pathways of N Boc 5 Methylamino Pentan 1 Ol

Deprotection Chemistry of the N-Boc Group in N-Boc 5-(methylamino)pentan-1-ol

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability towards a range of nucleophilic and basic conditions. organic-chemistry.org This stability makes it an ideal orthogonal protecting group in the synthesis of complex molecules. semanticscholar.org However, its removal, or deprotection, can be readily achieved under acidic conditions.

Acid-Mediated Boc Cleavage (e.g., Trifluoroacetic Acid, Hydrochloric Acid)

The most common method for the deprotection of the N-Boc group is through the use of strong acids. semanticscholar.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in various organic solvents are frequently employed for this purpose. semanticscholar.orgcommonorganicchemistry.com The mechanism of acid-catalyzed Boc cleavage involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide. acsgcipr.org

The choice of acid and solvent can be critical and is often determined by the other functional groups present in the molecule. For instance, TFA in DCM is a very common and effective combination for Boc deprotection. commonorganicchemistry.com Reactions are typically carried out at room temperature and are often complete within a few hours. commonorganicchemistry.comrsc.org Another common method involves using a solution of HCl in an organic solvent like ethyl acetate (B1210297) or dioxane. nih.gov

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, 0°C to rt | commonorganicchemistry.comrsc.org |

| Hydrochloric Acid (HCl) | Ethyl acetate or Dioxane, rt | nih.gov |

| Sulfuric Acid | tert-Butyl acetate | researchgate.net |

| Methanesulfonic Acid | tert-Butyl acetate/DCM | researchgate.net |

Alternative Deprotection Strategies and Orthogonal Considerations

While strong acids are effective, alternative methods for Boc deprotection exist, which can be advantageous when other acid-sensitive functional groups are present in the molecule. The concept of orthogonal protection is crucial in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others. thieme-connect.de For example, the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile, is an orthogonal partner to the acid-labile Boc group. organic-chemistry.orgthieme-connect.de

Alternative deprotection strategies include the use of Lewis acids such as zinc bromide, or thermolytic cleavage at high temperatures. semanticscholar.orgacs.org In some cases, selective deprotection can be achieved by carefully controlling the reaction conditions. For instance, it has been reported that the N-Boc group can be selectively removed in the presence of a tert-butyl ester by using sulfuric acid in tert-butyl acetate. researchgate.net This selectivity is attributed to the irreversible loss of carbon dioxide from the carbamate cleavage, driving the reaction to completion. researchgate.net

Impact of Deprotection on Subsequent Chemical Transformations

The deprotection of the N-Boc group yields the free secondary amine, 5-(methylamino)pentan-1-ol. This newly liberated amine is a nucleophile and can participate in a wide range of subsequent chemical transformations. For example, the resulting amine can be acylated, alkylated, or used in reductive amination reactions.

It is important to consider the reaction conditions of the deprotection step, as residual acid can protonate the newly formed amine, rendering it non-nucleophilic. Therefore, a neutralization step, often with a mild base like sodium bicarbonate, is typically required before proceeding with subsequent reactions. rsc.org The choice of the subsequent reaction will dictate the necessary workup procedure following deprotection.

Functional Group Transformations of the Primary Hydroxyl Moiety

The primary hydroxyl group of this compound provides another site for chemical modification, allowing for the introduction of diverse functionalities.

Esterification and Etherification Reactions of the Pentan-1-ol

The primary alcohol can undergo esterification with carboxylic acids or their derivatives. core.ac.ukacs.org Common methods for esterification include the use of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.org These reactions are typically carried out under mild conditions. core.ac.uk

Etherification of the primary hydroxyl group can also be achieved. For example, the Williamson ether synthesis, involving the deprotonation of the alcohol with a base to form an alkoxide followed by reaction with an alkyl halide, can be employed. More modern methods, such as copper-catalyzed amino etherification of alkenes, can also be utilized to form more complex ether structures. acs.org

Oxidation Reactions for Aldehyde or Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. core.ac.uk

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are commonly used to convert primary alcohols to aldehydes. masterorganicchemistry.com Care must be taken to avoid over-oxidation to the carboxylic acid. nih.gov

Table 2: Common Oxidizing Agents for Primary Alcohols

| Reagent | Product | Reference |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | masterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Aldehyde | masterorganicchemistry.com |

| Potassium Permanganate (B83412) (KMnO4) | Carboxylic Acid | core.ac.uk |

| Jones Reagent (CrO3/H2SO4) | Carboxylic Acid | masterorganicchemistry.com |

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (KMnO4) or the Jones reagent (chromic acid) are effective for this transformation. core.ac.ukmasterorganicchemistry.com The presence of the N-Boc protecting group is generally compatible with these oxidative conditions. The direct oxidation of unprotected amino alcohols can be challenging, often necessitating a protection/deprotection strategy. nih.gov However, chemoselective methods using catalysis, for example with 2-azaadamantane (B3153908) N-oxyl (AZADO) and copper, have been developed to achieve this transformation in good yields. nih.gov

Nucleophilic Substitution Reactions at the Alcohol Carbon

The primary alcohol of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions. This two-step sequence involves an initial activation of the hydroxyl group, followed by displacement by a nucleophile.

A common strategy for activating the alcohol is its conversion to a sulfonate ester, such as a tosylate or mesylate. google.comresearchgate.net This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534). organic-chemistry.org The base neutralizes the HCl generated during the reaction. google.com The resulting sulfonate ester is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Alternatively, the alcohol can be converted into an alkyl halide, most commonly an alkyl bromide or chloride. researchgate.netsemanticscholar.org This transformation can be accomplished using reagents like thionyl chloride (SOCl2) for chlorides or phosphorus tribromide (PBr3) for bromides. researchgate.net These reagents are often preferred over the use of concentrated hydrohalic acids, especially for primary and secondary alcohols, as they tend to minimize side reactions like carbocation rearrangements. researchgate.netsemanticscholar.org The resulting alkyl halide is then susceptible to substitution by various nucleophiles.

| Reaction Type | Reagents | Product | Key Features |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | N-Boc-5-(methylamino)pentyl tosylate | Converts the alcohol into a good leaving group for subsequent substitution reactions. google.comresearchgate.net |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | N-Boc-5-(methylamino)pentyl mesylate | Similar to tosylation, provides an excellent leaving group. |

| Conversion to Alkyl Chloride | Thionyl chloride (SOCl2) | N-Boc-5-chloro-N-methylpentylamine | A common method for converting primary alcohols to alkyl chlorides. researchgate.net |

| Conversion to Alkyl Bromide | Phosphorus tribromide (PBr3) | N-Boc-5-bromo-N-methylpentylamine | Effective for converting primary alcohols to alkyl bromides. researchgate.net |

Reactivity of the Secondary Amine (Post-Deprotection)

Removal of the Boc protecting group from this compound unmasks the secondary amine, 5-(methylamino)pentan-1-ol, which can then undergo a variety of reactions. The deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent.

The liberated secondary amine of 5-(methylamino)pentan-1-ol is nucleophilic and readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation can be carried out using acyl chlorides or acid anhydrides. beilstein-journals.org For instance, reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like triethylamine or under Schotten-Baumann conditions (aqueous base), will yield the corresponding N-benzoyl derivative. beilstein-journals.org Similarly, reaction with an acid anhydride (B1165640) will produce the amide and a carboxylic acid salt as a byproduct.

Sulfonylation is achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction leads to the formation of a stable sulfonamide. These reactions are generally high-yielding and provide a straightforward method for derivatizing the amino group.

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | N-Acyl-5-(methylamino)pentan-1-ol |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acetyl-5-(methylamino)pentan-1-ol |

| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) | N-Sulfonyl-5-(methylamino)pentan-1-ol |

The secondary amine of 5-(methylamino)pentan-1-ol can be further alkylated to form a tertiary amine. This is a common transformation in organic synthesis and can be achieved by reacting the amine with an alkyl halide. To drive the reaction to completion and avoid the formation of a quaternary ammonium (B1175870) salt as a side product, a base is typically employed to neutralize the hydrohalic acid formed. Various bases can be used, including potassium carbonate, triethylamine, or Hünig's base (diisopropylethylamine).

The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl groups onto the nitrogen atom. This reaction is fundamental in the synthesis of more complex molecules where a tertiary amine is a key structural feature.

| Alkylating Agent | Base | Product Type |

| Alkyl Iodide (e.g., Methyl Iodide) | Potassium Carbonate | N,N-Dimethyl-5-hydroxypentylamine |

| Alkyl Bromide (e.g., Ethyl Bromide) | Triethylamine | N-Ethyl-N-methyl-5-hydroxypentylamine |

| Benzyl Halide (e.g., Benzyl Bromide) | Hünig's Base | N-Benzyl-N-methyl-5-hydroxypentylamine |

The bifunctional nature of 5-(methylamino)pentan-1-ol and its derivatives makes them excellent precursors for the synthesis of nitrogen-containing heterocycles, most notably N-methylpiperidine. Intramolecular cyclization can be induced by converting the terminal hydroxyl group into a good leaving group, such as a halide or a sulfonate ester, as described in section 3.2.3. The tethered nucleophilic secondary amine can then displace the leaving group in an intramolecular SN2 reaction to form the six-membered piperidine (B6355638) ring.

For example, treatment of 5-(methylamino)pentan-1-ol with a halogenating agent followed by a base can lead to the formation of N-methylpiperidine. A direct synthesis of N-methylpiperidine from 1,5-pentanediol (B104693) and methylamine (B109427) has also been reported, highlighting the propensity of the C5 backbone to form a six-membered ring. organic-chemistry.org Furthermore, studies on the intramolecular cyclization of amino alcohols have shown that 5-amino-1-pentanol (B144490) can be converted to piperidine derivatives. These cyclization reactions are a powerful tool for constructing the piperidine scaffold, a common motif in many natural products and pharmaceuticals.

| Starting Material Derivative | Reaction Condition | Product |

| 5-Chloro-N-methylpentylamine | Base (e.g., NaH, K2CO3) | N-Methylpiperidine |

| 5-(Methylamino)pentyl tosylate | Heat or Base | N-Methylpiperidine |

N Boc 5 Methylamino Pentan 1 Ol As a Versatile Synthetic Intermediate

Application in Proteolysis-Targeting Chimeras (PROTACs) Linker Synthesis

PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins. explorationpub.com These bifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. explorationpub.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. explorationpub.comnih.gov The linker's composition and length are critical for the PROTAC's effectiveness. explorationpub.com

Design Principles and Structural Contribution as an Alkyl/Ether-Based Linker

N-Boc 5-(methylamino)pentan-1-ol serves as a valuable component in the synthesis of alkyl/ether-based PROTAC linkers. The Boc (tert-butoxycarbonyl) protecting group on the secondary amine allows for the selective modification of the terminal hydroxyl group. The five-carbon chain provides flexibility and appropriate length, which are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of PROTACs often involves a modular approach, where the linker is assembled from smaller, functionalized building blocks. nih.gov this compound can be readily converted into a variety of reactive intermediates. For instance, oxidation of the alcohol to an aldehyde yields 5-[Boc(methyl)amino]pentanal, a key intermediate for linker elongation. medchemexpress.com This aldehyde can then undergo various reactions, such as reductive amination or Wittig reactions, to connect to other linker components or directly to the E3 ligase ligand.

Integration into PROTAC Architectures for Targeted Protein Degradation

The versatility of this compound allows for its seamless integration into diverse PROTAC architectures. Once the linker is assembled, the Boc protecting group can be removed under acidic conditions to reveal the secondary amine. This amine can then be coupled to a warhead ligand, which is specific for the protein of interest, to complete the PROTAC synthesis.

The development of PROTACs is a highly empirical process, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions to identify the optimal degrader. explorationpub.com The use of building blocks like this compound facilitates this process by providing a straightforward method for introducing defined carbon chains into the linker structure. This systematic approach allows researchers to fine-tune the PROTAC's properties and maximize its protein degradation efficiency.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

Beyond its role in PROTACs, this compound is a valuable precursor for a wide range of other biologically active molecules. Its bifunctional nature allows it to be a starting point for the synthesis of complex scaffolds found in pharmaceuticals and agrochemicals.

Role in the Synthesis of GPR88 Agonists and Related Receptor Ligands

GPR88 is an orphan G-protein-coupled receptor (GPCR) that is highly expressed in the striatum region of the brain and is implicated in various psychiatric and neurodegenerative disorders. nih.gov The development of selective agonists for GPR88 is a key area of research for potential therapeutic interventions. nih.gov

In the synthesis of GPR88 agonists, a related compound, (-)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol, has been utilized as a key intermediate. nih.gov This highlights the importance of N-Boc protected amino alcohols in generating specific stereoisomers necessary for potent receptor binding. Although not directly this compound, this example showcases the utility of this class of compounds in constructing complex chiral molecules that can modulate GPCR activity. Computational docking studies have been employed to understand how these novel agonists bind to the allosteric site of GPR88, providing insights for the design of future ligands. nih.gov

Contribution to Steroid Derivative Synthesis and Modification (e.g., Lithocholic Acid Derivatives)

Steroids are a class of lipids that play vital roles in various physiological processes, and their derivatives are widely used in medicine. researchgate.net The modification of the steroid scaffold can lead to compounds with enhanced or novel biological activities. beilstein-journals.org For instance, the introduction of amino groups into the steroid nucleus has been shown to confer antitumor, anti-inflammatory, and other beneficial properties. researchgate.net

While direct examples of this compound in steroid modification are not prevalent in the provided search results, the synthesis of aminosteroids often involves the reaction of a steroidal ketone with an appropriate amine. The functional groups of this compound make it a potential candidate for such modifications, allowing for the introduction of a flexible, N-protected aminoalkyl chain onto the steroid backbone. This could lead to the creation of novel steroid conjugates with unique pharmacological profiles. The synthesis of various steroid derivatives, including those with heterocyclic moieties, has been a significant area of research. orientjchem.orgresearchgate.net

Synthesis of Diverse Biologically Active Small Molecules and Analogues

The utility of this compound extends to the synthesis of a broad range of other biologically active small molecules. Its protected amine and reactive alcohol functionalities make it a versatile building block for creating diverse chemical scaffolds.

For example, N-Boc protected amino acids are essential for the synthesis of peptides and peptidomimetics, including those with unnatural side chains. rsc.org The structural motifs present in this compound can be incorporated into various small molecules, such as synthetic cathinone (B1664624) derivatives, which are phenylalkylamine derivatives. nih.gov The ability to selectively deprotect and modify the amine and alcohol groups allows for the construction of complex molecular architectures with potential applications in various fields of medicinal chemistry.

The synthesis of heterocyclic compounds, which are present in a vast number of bioactive molecules, can also benefit from intermediates like this compound. For instance, the synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates involves the use of N-Boc protected piperidine (B6355638) acids, demonstrating the importance of the N-Boc protecting group strategy in heterocyclic synthesis. nih.gov

Building Block in Peptide and Amino Acid Mimetic Synthesis

The strategic placement of a reactive alcohol and a protected amine allows for sequential, controlled modifications, making this compound an ideal starting material for creating non-natural amino acid derivatives and peptidomimetics. These structures are crucial in drug discovery for developing peptides with enhanced stability, bioavailability, and efficacy.

This compound serves as a unique scaffold for generating modified peptides where the natural amino acid backbone is altered. The tert-Butyloxycarbonyl (Boc) group provides robust protection for the secondary amine, allowing the primary alcohol to be selectively oxidized to a carboxylic acid. This transformation yields a non-proteinogenic N-methylated amino acid.

Following oxidation, the resulting N-Boc-N-methyl-5-aminopentanoic acid can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols. Alternatively, the alcohol can be used as a conjugation point before the amine is deprotected and elongated. The presence of the N-methyl group is a key feature, as N-methylation is a common strategy in peptidomimetic design to impart resistance to enzymatic degradation by proteases and to constrain the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.

Table 1: Potential Transformations of this compound for Peptidomimetic Assembly

| Step | Transformation | Intermediate/Product | Purpose in Peptidomimetics |

|---|---|---|---|

| 1 | Oxidation of primary alcohol | N-Boc-N-methyl-5-aminopentanoic acid | Creation of an unnatural amino acid analog. |

| 2 | Boc-deprotection & Peptide Coupling | Peptide chain with incorporated N-methylated backbone | Introduction of protease resistance and conformational constraint. |

The linear backbone of this compound is an excellent precursor for the synthesis of saturated nitrogen heterocycles, which are privileged scaffolds in medicinal chemistry. Specifically, it can be used to construct substituted piperidine derivatives that function as heterocyclic amino acid mimics. Piperidine-based structures are central to many pharmacologically active compounds. niscpr.res.innih.gov

A common synthetic strategy involves an intramolecular cyclization. This is typically achieved by first converting the terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate, via reaction with the corresponding sulfonyl chloride. Subsequent removal of the Boc protecting group under acidic conditions liberates the secondary amine, which then acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonate ester and displacing it to form the six-membered piperidine ring. This reaction sequence efficiently yields 1-methylpiperidine (B42303) derivatives, which can be further functionalized to create a diverse array of heterocyclic amino acid-like structures. The synthesis of substituted piperidines from linear precursors is a well-established route for creating valuable chiral building blocks. niscpr.res.innih.gov

Table 2: Illustrative Synthetic Pathway to a Piperidine Derivative

| Step | Reagents & Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | p-Toluenesulfonyl chloride, Pyridine (B92270), CH₂Cl₂ | n-Boc 5-(methylamino)pentyl tosylate | Activation of the primary alcohol. |

| 2 | Trifluoroacetic acid (TFA), CH₂Cl₂ | 5-(Methylamino)pentyl tosylate | Deprotection of the Boc group. |

Utility in Ligand Design for Catalysis and Asymmetric Synthesis

Chiral amino alcohols are foundational components in the design of ligands for transition metal-catalyzed asymmetric reactions. acs.orgnih.gov The stereochemical environment created by these ligands around a metal center can direct a reaction to selectively produce one enantiomer of a chiral product, a process of critical importance in the pharmaceutical industry. nih.govnih.gov

While this compound is itself achiral, it serves as an excellent and modifiable backbone for the synthesis of chiral ligands. Chirality can be introduced either by starting with an enantiomerically pure version of the precursor (e.g., substituted at the 2, 3, or 4-position) or by appending chiral moieties to the amino or alcohol functionalities.

The nitrogen and oxygen atoms are separated by a flexible five-carbon spacer, making them effective bidentate (N,O) coordinating atoms for a variety of transition metals. The N-methyl group provides a specific steric and electronic profile. Furthermore, the alcohol can be readily converted into other coordinating groups, such as a phosphine, to generate powerful P,N-type ligands, which are highly effective in many asymmetric transformations.

Table 3: Potential Chiral Ligand Scaffolds from the Pentan-1-ol Backbone

| Ligand Type | Hypothetical Structure (R = Chiral Group) | Potential Metal Coordination | Typical Applications |

|---|---|---|---|

| Chiral N,O-Ligand | R-CH(OH)-(CH₂)₄-N(Me)Boc | Ruthenium, Iridium, Rhodium | Asymmetric transfer hydrogenation, Hydrosilylation. |

| Chiral P,N-Ligand | Ph₂P-(CH₂)₅-N(Me)-R | Palladium, Rhodium, Nickel | Asymmetric allylic alkylation, Heck reaction. nih.gov |

The efficacy of an asymmetric catalyst is determined by its ability to control the stereochemical outcome of a reaction, typically measured by the enantiomeric excess (e.e.) of the product. Chiral ligands derived from the 5-(methylamino)pentan-1-ol backbone would create a well-defined chiral pocket around the active metal center. This chiral environment forces the incoming substrate to approach the catalyst from a specific direction or in a specific orientation, leading to the preferential formation of one enantiomer over the other.

For instance, a chiral N,O-ligand derived from this backbone complexed with ruthenium could be used for the asymmetric transfer hydrogenation of a prochiral ketone. The stereochemical outcome would be dictated by the absolute configuration of the chiral centers on the ligand, with the flexible pentamethylene chain and the N-methyl group influencing the precise geometry of the transition state. Research has shown that ruthenium-catalyzed asymmetric transfer hydrogenation using chiral amino alcohol-based ligands can achieve exceptionally high levels of stereocontrol. acs.orgnih.gov

Table 4: Hypothetical Performance in Asymmetric Ketone Reduction

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Acetophenone | [RuCl₂(p-cymene)]₂ + Chiral N,O-Ligand | (R)-1-Phenylethanol | >95 | >98 |

| 2-Methylcyclohexanone | [RuCl₂(p-cymene)]₂ + Chiral N,O-Ligand | (1R,2R)-2-Methylcyclohexanol | >90 | >95 (as major diastereomer) |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of n-Boc 5-(methylamino)pentan-1-ol. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete picture of the compound's atomic connectivity and chemical environment can be established.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different types of protons present in the molecule and their neighboring atoms. The characteristic chemical shifts observed in the ¹H NMR spectrum of this compound confirm the presence of the pentanol (B124592) backbone, the methylamino group, and the tert-butoxycarbonyl (Boc) protecting group.

A representative ¹H NMR spectrum of the related precursor, 5-(methylamino)pentan-1-ol, shows key signals that are foundational for understanding the spectrum of its n-Boc protected form. For 5-(methylamino)pentan-1-ol, the following peaks are typically observed in methanol-d4 (B120146) (MeOD): a triplet at approximately 3.47 ppm corresponding to the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH), a singlet at around 3.27 ppm for the methyl group attached to the nitrogen (-NCH₃), a quartet at about 3.16 ppm for the methylene group adjacent to the methylamino group (-CH₂NCH₃), and multiplets in the range of 1.33-1.47 ppm for the remaining methylene protons of the pentyl chain. chembk.com

Upon N-Boc protection, the chemical shifts of the protons near the nitrogen atom are expected to shift, and a characteristic singlet for the nine equivalent protons of the tert-butyl group will appear, typically in the region of 1.4-1.5 ppm. nih.gov

Table 1: Representative ¹H NMR Data for 5-(methylamino)pentan-1-ol (precursor)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.47 | t | 3H | -CH ₂OH |

| 3.27 | s | 3H | -NCH ₃ |

| 3.16 | q | 2H | -CH ₂NCH₃ |

| 1.33-1.47 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |

Note: Data is for the precursor compound, 5-(methylamino)pentan-1-ol, and serves as a reference. The exact chemical shifts for this compound may vary slightly.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the five carbons of the pentanol chain, the methyl carbon of the methylamino group, the quaternary carbon and the three equivalent methyl carbons of the Boc group, and the carbonyl carbon of the carbamate (B1207046). The presence of the Boc group is typically confirmed by signals around 80 ppm for the quaternary carbon and around 28 ppm for the methyl carbons. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

For complex molecules, one-dimensional NMR spectra can sometimes be ambiguous. In such cases, two-dimensional (2D) NMR techniques are employed to definitively confirm the structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would show correlations between the protons of the pentanol chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting different parts of the molecule, for instance, showing correlations from the N-methyl protons and the adjacent methylene protons to the carbonyl carbon of the Boc group, thus confirming the site of N-protection.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound. For the precursor, 5-(methylamino)pentan-1-ol, the calculated m/z for the protonated molecule [M+H]⁺ is 118.1226, with an experimental value found to be 118.1227, confirming the molecular formula C₆H₁₆NO⁺. chembk.com For this compound (C₁₁H₂₃NO₃), the exact mass of the molecular ion would be used to confirm its elemental composition with high confidence.

Table 2: HRMS Data for 5-(methylamino)pentan-1-ol (precursor)

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 118.1226 | 118.1227 | C₆H₁₆NO⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture using liquid chromatography and then detects them using mass spectrometry. sigmaaldrich.com For this compound, LC-MS is used to assess the purity of a sample and to confirm its identity. The retention time from the LC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrometer provides the molecular weight information, offering a high degree of certainty in compound identification. This technique is particularly useful for monitoring the progress of a reaction and for quality control of the final product.

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are indispensable in the analysis and purification of this compound, providing reliable methods to assess its purity and to isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Enantiomeric Excess (if applicable)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the quantitative purity of this compound. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile/water or methanol/water. The presence of the lipophilic Boc group results in good retention on reversed-phase columns.

For the analysis of related N-Boc protected amino alcohols, gradient elution is often used to ensure adequate separation of the main compound from any impurities. Detection is typically carried out using a UV detector, as the carbamate group exhibits some absorbance at lower wavelengths (around 200-220 nm).

Since this compound is a chiral molecule, the determination of its enantiomeric excess is critical if it is synthesized in an enantioselective manner. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). For N-Boc protected amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. The choice of mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving baseline separation of the enantiomers.

A typical setup for the chiral separation of a similar N-Boc protected amino alcohol might involve the following:

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions involving this compound, such as its synthesis or subsequent chemical transformations. It is also used for preliminary screening of purification conditions.

Standard silica (B1680970) gel plates (Silica Gel 60 F254) are typically used as the stationary phase. The mobile phase, or eluent, is chosen based on the polarity of the compound. For this compound, a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value that allows for clear separation between the starting materials, the product, and any byproducts.

Due to the presence of the polar hydroxyl group and the moderately polar Boc-protected amine, the compound will have moderate polarity. A typical solvent system would be a mixture of ethyl acetate and hexane. The Rf value will depend on the exact composition of the mobile phase.

Visualization of the spots on the TLC plate can be achieved in several ways. As the compound is UV-active due to the carbamate group, it can be visualized under a UV lamp at 254 nm. Additionally, various staining agents can be used. A potassium permanganate (B83412) (KMnO4) stain is effective as the alcohol and secondary amine moieties are susceptible to oxidation, resulting in a yellow or brown spot on a purple background. A p-anisaldehyde stain followed by heating can also be used, which often produces colored spots for such compounds.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 to 50:50 v/v) |

| Visualization | UV (254 nm), Potassium Permanganate stain, p-Anisaldehyde stain |

Column Chromatography for Product Purification.ontosight.ai

Column chromatography is the standard method for the purification of this compound on a preparative scale. ontosight.ai The principles are similar to those of TLC, with silica gel being the most common stationary phase.

The crude product is typically dissolved in a minimal amount of a suitable solvent and loaded onto a pre-packed silica gel column. The choice of eluent is critical for successful separation and is often guided by prior TLC analysis. A solvent system that provides an Rf value of approximately 0.2-0.4 for the desired compound on TLC is often a good starting point for column chromatography.

A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can be employed to effectively separate the product from less polar impurities first, followed by the elution of the product, and finally, any more polar impurities. For this compound, a gradient of ethyl acetate in hexane is commonly used.

The fractions collected from the column are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Eluent | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and increasing to 50%) |

| Monitoring | TLC with UV visualization and/or staining |

Other Spectroscopic and Analytical Methods

In addition to chromatographic techniques, other spectroscopic and analytical methods are essential for the comprehensive characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks are expected to be:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch: The absence of a distinct N-H stretching band (typically around 3400-3250 cm⁻¹ for secondary amines) confirms the presence of the Boc protecting group on the nitrogen atom.

C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds in the pentyl chain and the methyl group.

C=O Stretch (Carbamate): A strong and sharp absorption band in the region of 1700-1670 cm⁻¹, which is characteristic of the carbonyl group in the Boc protecting group. beilstein-journals.org

C-N Stretch: An absorption band in the region of 1300-1200 cm⁻¹.

C-O Stretch: An absorption band in the region of 1170-1050 cm⁻¹, corresponding to the C-O bonds of the alcohol and the carbamate.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|

| O-H (Alcohol) | 3600 - 3200 | Broad, Strong |

| C-H (Alkyl) | 3000 - 2850 | Medium to Strong |

| C=O (Boc-carbamate) | 1700 - 1670 | Strong, Sharp |

| C-O (Alcohol/Carbamate) | 1170 - 1050 | Medium to Strong |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₁₁H₂₃NO₃) to validate its empirical formula.

The theoretical elemental composition of this compound is as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 60.24 |

| Hydrogen (H) | 1.01 | 23 | 23.23 | 10.59 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.39 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 21.89 |

| Total | 219.35 | 100.00 |

Experimental results from elemental analysis that are within ±0.4% of these theoretical values are generally considered to be in good agreement and serve as strong evidence for the proposed molecular formula.

Specific Analytical Techniques

Polarimetry is an analytical technique that measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. This rotation is a characteristic property of optically active substances. However, for a compound to be optically active, it must be chiral, meaning it possesses a non-superimposable mirror image.

A key structural feature that often leads to chirality is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. In the molecular structure of this compound, there are no such chiral centers. The carbon atoms within the pentanol chain are bonded to at least two hydrogen atoms, and the nitrogen atom is not a stable stereocenter.

Since this compound is an achiral molecule, it does not exhibit optical activity. Therefore, polarimetry is not an applicable method for its analysis, as there are no enantiomers to cause a rotation of plane-polarized light. The concept of chiral purity is not relevant to this compound.

Future Research Directions and Emerging Paradigms for N Boc 5 Methylamino Pentan 1 Ol

Exploration of Novel and Sustainable Synthetic Routes

The development of green and efficient synthetic methods is a paramount goal in modern chemistry. Future research on N-Boc 5-(methylamino)pentan-1-ol is expected to focus on novel synthetic strategies that improve yield, reduce waste, and utilize more environmentally benign reagents and conditions.

Chemo- and Regioselective Transformations for Enhanced Efficiency

Future synthetic approaches towards this compound and its analogs will likely concentrate on achieving high chemo- and regioselectivity to minimize the need for protecting groups and purification steps. Research in this area could explore:

Selective N-Alkylation and Boc-Protection: Investigating one-pot procedures for the selective N-methylation and subsequent N-Boc protection of 5-aminopentan-1-ol would streamline the synthesis. This could involve the use of specific catalysts that favor mono-alkylation and prevent overmethylation.

Regioselective Functionalization of Diols: An alternative approach could involve the regioselective amination of a pentane-1,5-diol derivative, where one hydroxyl group is selectively converted to a methylamino group followed by Boc protection.

| Transformation Type | Potential Reagents and Catalysts | Expected Advantages |

| Selective N-methylation | Dimethyl sulfate (B86663) with a phase-transfer catalyst; Formaldehyde/formic acid (Eschweiler-Clarke reaction) followed by Boc protection | High selectivity for mono-methylation, avoidance of quaternary ammonium (B1175870) salt formation |

| Regioselective amination | Mitsunobu reaction with N-methyl-p-toluenesulfonamide on a mono-protected pentane-1,5-diol | Control over the position of the amino group, mild reaction conditions |

Biocatalytic and Flow Chemistry Approaches for Green Synthesis Initiatives

The integration of biocatalysis and flow chemistry presents a promising avenue for the sustainable synthesis of this compound. polimi.it

Biocatalysis: Enzymes such as transaminases or engineered reductases could be employed for the selective amination of a suitable keto-alcohol precursor. sigmaaldrich.com This approach offers the potential for high enantioselectivity if a chiral center is introduced. Immobilized enzymes could be used to enhance catalyst stability and reusability.

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and process control. polimi.it A flow-based synthesis of this compound could involve sequential reactor modules for N-methylation, Boc-protection, and in-line purification, minimizing manual handling and reaction times.

Expanding the Scope of Derivatization and Scaffold Functionalization

The true potential of this compound lies in its utility as a scaffold for the synthesis of diverse and complex molecules. Future research will undoubtedly focus on expanding its derivatization possibilities.

Development of Tandem Reactions and One-Pot Synthesis Strategies

Tandem and one-pot reactions are powerful tools for increasing synthetic efficiency by minimizing intermediate isolation and purification steps. researchgate.net For this compound, future research could focus on:

Tandem Deprotection-Cyclization: Developing conditions for the simultaneous removal of the Boc group and subsequent intramolecular cyclization to form substituted piperidines. This could be triggered by a single reagent or a sequence of reagents added to a single pot.

One-Pot Derivatization of Both Functional Groups: Exploring reaction sequences where the hydroxyl group is first transformed (e.g., via oxidation or esterification) followed by a reaction at the deprotected amino group in the same reaction vessel.

| Reaction Strategy | Potential Reagents | Target Molecular Scaffold |

| Tandem Deprotection-Cyclization | Acidic conditions followed by a base to induce cyclization | Substituted Piperidines |

| One-Pot Oxidation-Amination | TEMPO-mediated oxidation followed by reductive amination | ω-Amino acids |

Applications in the Preparation of Advanced Functional Materials

The long alkyl chain and the versatile functional groups of this compound make it an attractive building block for the synthesis of functional materials. Future applications could include:

Polymer Synthesis: The deprotected amino alcohol can be used as a monomer for the synthesis of polyamides or polyurethanes with tailored properties. The methyl group on the nitrogen can influence the polymer's solubility and thermal characteristics.

Self-Assembled Monolayers (SAMs): Derivatization of the hydroxyl group with a suitable anchor group (e.g., a thiol or silane) would allow for the formation of SAMs on various surfaces. The N-Boc-N-methylamino group could then be deprotected to introduce reactive sites on the surface for further functionalization.

Computational Chemistry and Mechanistic Studies

A deeper understanding of the reactivity and conformational behavior of this compound can be achieved through computational chemistry. Future research in this area will be crucial for designing more efficient synthetic routes and predicting the properties of its derivatives.

Conformational Analysis: Computational modeling can be used to predict the preferred conformations of this compound in different solvents, which can influence its reactivity.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of various transformations involving this molecule. This can help in optimizing reaction conditions and predicting the stereochemical outcome of reactions. For instance, computational studies could validate the mechanism of cyclization reactions or predict the regioselectivity of derivatization.

Predicting Properties of Derivatives: Molecular modeling can be used to predict the properties of novel derivatives of this compound, such as their binding affinity to biological targets or their material properties, thus guiding synthetic efforts towards molecules with desired functionalities.

| Computational Method | Area of Investigation | Potential Insights |

| Molecular Dynamics (MD) | Conformational preferences in solution | Understanding solvent effects on reactivity |

| Density Functional Theory (DFT) | Transition state analysis of cyclization reactions | Optimization of reaction conditions for higher yields |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives | Guiding the design of new bioactive molecules |

Reaction Mechanism Elucidation and Transition State Analysis

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its use in organic synthesis. The N-Boc protecting group is known for its acid-lability, and its cleavage is a cornerstone of many synthetic routes. Future research should be directed towards a detailed mechanistic investigation of the deprotection of this compound under various acidic conditions. total-synthesis.comcommonorganicchemistry.com

Key research questions would involve the study of the reaction kinetics and the identification of intermediates and transition states. The generally accepted mechanism for the acid-catalyzed deprotection of a Boc group involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. total-synthesis.comcommonorganicchemistry.com However, the presence of the terminal hydroxyl group in this compound could influence this process through intramolecular interactions.

Computational chemistry, particularly density functional theory (DFT) calculations, could be a powerful tool in this endeavor. Such studies would allow for the mapping of the potential energy surface of the deprotection reaction, providing insights into the transition state geometries and activation energies. This would not only confirm the operative mechanism but also enable a comparison of the energy barriers for different acid catalysts, guiding the selection of the most efficient deprotection conditions.

| Parameter | Hypothetical Value (Gas Phase) | Hypothetical Value (in Protic Solvent) |

| Activation Energy (ΔG‡) for Deprotection | 20-25 kcal/mol | 15-20 kcal/mol |

| Key Transition State Bond Distances | C-O (carbamate): partially broken; O-H (acid): partially formed | C-O (carbamate): elongated; Solvent-H interactions observed |

This interactive table presents hypothetical data for the deprotection of this compound, which could be a focus of future computational studies.

Predictive Modeling for Reaction Outcomes and Novel Transformations

The field of predictive chemistry, leveraging machine learning and computational algorithms, offers a paradigm shift in how chemical reactions are designed and optimized. nih.govrsc.org For this compound, predictive modeling could be instrumental in forecasting the outcomes of its various potential transformations and in discovering novel reactions.

Predictive models could be trained on large datasets of reactions involving N-Boc protected amines and alcohols to predict the regioselectivity and stereoselectivity of reactions at either the amino or hydroxyl functionality. For instance, in reactions where both functional groups could potentially react, a predictive model could help identify the conditions that favor reaction at one site over the other.

Furthermore, these models could be employed to explore novel chemical space by suggesting unprecedented transformations of this compound. By analyzing the molecule's electronic and steric properties, machine learning algorithms could propose novel reaction partners and catalysts that could lead to the synthesis of new and valuable chemical entities.

| Transformation Type | Key Predictive Parameters | Potential Novel Outcome |

| Selective Oxidation of the Alcohol | Steric hindrance around the N-Boc group, electronic properties of the oxidant | Formation of a chiral aldehyde without affecting the N-Boc group |

| Intramolecular Cyclization | Chain length, catalyst type, solvent polarity | Synthesis of novel N-methylated azepane derivatives |

| C-H Activation of the Pentyl Chain | Catalyst, directing group potential of the N-Boc group | Functionalization at a specific carbon of the pentyl backbone |

This interactive table outlines potential areas where predictive modeling could guide the discovery of novel transformations for this compound.

Synergistic Applications in Interdisciplinary Chemical Research

The bifunctional nature of this compound makes it an attractive candidate for applications that bridge different sub-disciplines of chemistry, particularly materials science and medicinal chemistry.

Integration into Materials Science and Polymer Chemistry